molecular formula C6H8ClN3O4S2 B194629 4-Amino-6-chloro-1,3-benzenedisulfonamide CAS No. 121-30-2

4-Amino-6-chloro-1,3-benzenedisulfonamide

Cat. No. B194629
CAS RN: 121-30-2
M. Wt: 285.7 g/mol
InChI Key: IHJCXVZDYSXXFT-UHFFFAOYSA-N
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Description

4-Amino-6-chloro-1,3-benzenedisulfonamide is a potent inhibitor of gastric pathogen, Helicobacter pylori . It is also a carbonic anhydrase inhibitor . Formulations containing this compound are diuretics .


Synthesis Analysis

This compound is obtained by treating the chloride with ammonia in tert-butanol and concentrating the solution by evaporation. The yield is 80%. Condensation with formic acid gives 6-chloro-7-sulfamoyl-1,2,4-benzothiadiazine 1,1-dioxide, an important diuretic .


Molecular Structure Analysis

The molecular formula of 4-Amino-6-chloro-1,3-benzenedisulfonamide is C6H8ClN3O4S2 . Its molecular weight is 285.73 .


Chemical Reactions Analysis

4-Amino-6-chloro-1,3-benzenedisulfonamide was used in the synthesis of deuterated thiazides by undergoing condensation with appropriately labeled aldehydes .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It is hygroscopic, meaning it absorbs moisture from the air . Its solubility in DMF and DMSO is 30 mg/ml . It is slightly soluble in ethanol .

Scientific Research Applications

Analytical Applications in Pharmaceuticals

4-Amino-6-chloro-1,3-benzenedisulfonamide is utilized in analytical methods for determining related substances in pharmaceuticals. A study by Zhou Hua-pin (2010) developed a method to determine this compound in compound amiloride hydrochloride tablets, highlighting its role in quality control of drugs (Zhou, 2010).

Biological and Pharmacological Research

  • Binding to Biological Molecules : Research by Yamazaki et al. (1990) revealed that 4-amino-6-chloro-1,3-benzenedisulfonamide, as a metabolite of hydrochlorothiazide, exhibits a higher concentration in erythrocytes than in plasma, suggesting a specific binding mechanism, possibly at carbonic anhydrase (Yamazaki et al., 1990).

  • Use in Colorimetric Determination : Urbanyi and Budavari (1968) found that the diazotization product of this compound is a useful reagent for colorimetric determination of various compounds, showing its potential in analytical chemistry (Urbanyi & Budavari, 1968).

  • Inhibition of Glycolysis in Parasites : Schulman and Valentino (1980) reported that 4-amino-6-trichloroethenyl-1,3-benzenedisulfonamide, a derivative of the compound, inhibits glucose uptake in the parasite Fasciola hepatica, suggesting its potential in parasitology research (Schulman & Valentino, 1980).

Chemical and Spectrometric Analysis

  • Mass Spectrometric Behavior : Thevis et al. (2002) investigated the mass spectrometric behavior of thiazide-based compounds, including 4-amino-6-chloro-1,3-benzenedisulfonamide, after electrospray ionization, providing insights into their molecular structures and potential applications in analytical chemistry (Thevis et al., 2002).

  • Acid Dissociation Constants : Takayanagi et al. (2017) determined the acid dissociation constants of hydrochlorothiazide and its degradant, 4-amino-6-chloro-1,3-benzenedisulfonamide, highlighting the compound's relevance in physicochemical studies (Takayanagi et al., 2017).

Safety And Hazards

4-Amino-6-chloro-1,3-benzenedisulfonamide may cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If skin irritation occurs, get medical advice or attention .

properties

IUPAC Name

4-amino-6-chlorobenzene-1,3-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O4S2/c7-3-1-4(8)6(16(10,13)14)2-5(3)15(9,11)12/h1-2H,8H2,(H2,9,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJCXVZDYSXXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059521
Record name 1,3-Benzenedisulfonamide, 4-amino-6-chloro-
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Molecular Weight

285.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-chloro-1,3-benzenedisulfonamide

CAS RN

121-30-2
Record name 4-Amino-6-chloro-1,3-benzenedisulfonamide
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Record name Chloraminophenamide
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Record name 1,3-Benzenedisulfonamide, 4-amino-6-chloro-
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Record name 1,3-Benzenedisulfonamide, 4-amino-6-chloro-
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Record name 4-amino-6-chlorobenzene-1,3-disulphonamide
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Record name CHLORAMINOPHENAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-chloro-1,3-benzenedisulfonamide
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Reactant of Route 6
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Citations

For This Compound
84
Citations
S Lakhera, K Devlal, M Rana - 2023 - researchsquare.com
Polymers enriched with reactive sites and free-charge clouds had been a considerable field of research. The present study reports the nonlinear optical activity of polymer 4-Amino-6-…
Number of citations: 2 www.researchsquare.com
M Thevis, H Schmickler, W Schänzer - Analytical chemistry, 2002 - ACS Publications
The mass spectrometric behavior of 21 thiazide-based compounds after electrospray ionization in the negative ion mode and collision-induced dissociation was investigated on a triple-…
Number of citations: 30 pubs.acs.org
VD Gupta, AB Dhruv - Drug Development and Industrial Pharmacy, 1986 - Taylor & Francis
A stability indicating assay method based on highperformance liquid chromatography has been developed for the quantitation of hydrochlorothiazide in combination with methyldopa …
Number of citations: 12 www.tandfonline.com
Z Li, MP Maier, M Radke - Analytica chimica acta, 2014 - Elsevier
While the occurrence of pharmaceuticals in the aquatic environment has been extensively investigated, their environmental fate is less thoroughly explored. Scarce information on their …
Number of citations: 86 www.sciencedirect.com
AA Mahajan, AK Thaker, K Mohanraj - Journal of the Brazilian …, 2012 - SciELO Brasil
The objective of the present investigation was to separate, identify and characterize the degradation products of hydrochlorothiazide under hydrolytic, oxidative, photolytic and thermal …
Number of citations: 25 www.scielo.br
NCH N-CH - Selected Technical Publications, 1973 - books.google.com
Chlorothiazide is eluted from a K₂HPO column with acetic acid-ether solvent and extracted from the organic phase into HCl for the spectrophotometric determination. Methyclothiazide …
Number of citations: 0 books.google.com
R Demirdag, V Comakli, M Kuzu… - … of Biochemical and …, 2015 - Wiley Online Library
… 4-Amino-6-chloro-1-3 benzenedisulfonamide, sulfamethazine, sulfaguanidine, and sulfadiazine (5 and 6–8 in Figure 3, respectively) were found to be rather weak inhibitors of the Ağrı …
Number of citations: 13 onlinelibrary.wiley.com
JD Franolic, GJ Lehr, TL Barry, G Petzinger - Journal of pharmaceutical and …, 2001 - Elsevier
Hydrochlorothiazide drug substance (19 lots) from five different manufacturers and four different countries of origin (USA, Italy, Hungary, and Croatia) were analyzed for the presence of …
Number of citations: 37 www.sciencedirect.com
WJ Bachman, JT Stewart - Journal of chromatographic science, 1990 - academic.oup.com
To extend the applicability of electrochemical detection in pharmaceutical analysis, an on-line postcolumn photochemical reactor is used to produce electroactive photoderivatives of …
Number of citations: 38 academic.oup.com
LS Bernardi, PNS Júnior… - Current …, 2020 - ingentaconnect.com
Background: Hydrochlorothiazide (HCTZ) is a thiazide diuretic which comprises two sulfonamide groups. The literature is not clear regarding the identification of the chromatographic …
Number of citations: 2 www.ingentaconnect.com

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